1-(4-((3,4-dimethylphenyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine
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Overview
Description
The compound “1-(4-((3,4-dimethylphenyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The molecule also has a sulfonyl group attached to a dimethylphenyl group, and a dimethylamino group .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The sulfonyl group is typically quite stable but can participate in substitution reactions. The dimethylamino group could potentially be protonated or deprotonated under certain conditions, affecting the compound’s reactivity .Scientific Research Applications
Synthesis of Novel Compounds
Novel Substituted 1,5-Benzothiazepines Synthesis : Researchers have developed efficient methods for synthesizing novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group. These compounds were prepared through reactions involving 3-(1,4-dioxane-6-sulfonyl)-2,4-dimethyl/4-methyl-2-phenyl/2,4-diphenyl/2-ethoxy-4-methyl/2,4-diethoxy propane-1,3-dione with 2-aminobenzenethiol, employing ZnO nanoparticles and pyridine. The structural integrity of the synthesized compounds was confirmed through various analytical methods, highlighting the potential for further pharmacological exploration (Chhakra et al., 2019).
Antimicrobial Activity Evaluation : A study on the synthesis and in vitro antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum has been conducted. This work emphasizes the importance of structural modifications on the antimicrobial efficacy of these compounds, suggesting that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences their biological activity (Vinaya et al., 2009).
Chemical Properties and Potential Applications
Sulfonamide Derivatives as VEGFR-2 Inhibitors : Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety were synthesized and evaluated for their anticancer activity. Certain derivatives demonstrated significant cytotoxicity against various cancer cell lines and were identified as potent vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, indicating potential applications in cancer therapy (Ghorab et al., 2016).
Poly(3,4-ethylenedioxythiophene) Synthesis and Applications : The electrochemical synthesis of poly(3,4-ethylenedioxythiophene) doped with a new sulfonated derivative has been explored for its behavior towards dopamine detection. This research underscores the material's increased sensitivity and reduced detection limit for dopamine, suggesting its utility in electrochemical sensors (Sandoval-Rojas et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(3,4-dimethylphenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S2/c1-13-6-7-16(10-14(13)2)22(19,20)18-8-5-9-21-12-15(18)11-17(3)4/h6-7,10,15H,5,8-9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNQXBQMHIFULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCSCC2CN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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